



# In Vitro Deacylase Assay Using Ac-QPKK(Ac)-AMC: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Ac-QPKK(Ac)-AMC	
Cat. No.:	B3025686	Get Quote

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#### I. Introduction

The in vitro deacylase assay utilizing the fluorogenic substrate **Ac-QPKK(Ac)-AMC** is a robust and sensitive method for measuring the enzymatic activity of class III histone deacetylases (HDACs), specifically sirtuins 1, 2, and 3 (SIRT1, SIRT2, and SIRT3).[1] Sirtuins are NAD+-dependent lysine deacylases that play crucial roles in a wide array of cellular processes, including metabolism, DNA repair, inflammation, and aging.[2] Consequently, they have emerged as significant therapeutic targets for a variety of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.

This application note provides a detailed protocol for utilizing the Ac-QPKK(Ac)-AMC substrate in a two-step enzymatic assay. The fundamental principle of this assay involves the deacetylation of the acetylated lysine residue within the Ac-QPKK(Ac)-AMC peptide by a sirtuin enzyme. The deacetylated product is then susceptible to cleavage by a developing enzyme, typically trypsin, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the deacylase activity of the sirtuin enzyme.[1] This assay is well-suited for high-throughput screening (HTS) of sirtuin inhibitors and activators, as well as for determining enzyme kinetics.

#### **II. Data Presentation**



The quantitative data generated from the in vitro deacylase assay using **Ac-QPKK(Ac)-AMC** can be effectively summarized in structured tables for clear interpretation and comparison. Below are template tables that researchers can populate with their experimental findings.

Table 1: Enzyme Kinetic Parameters for Sirtuins with Ac-QPKK(Ac)-AMC

Sirtuin Isoform	Km (μM)	Vmax (RFU/min)	kcat (s⁻¹)	kcat/Km (M <sup>-1</sup> s <sup>-1</sup> )
SIRT1	User-determined	User-determined	User-determined	User-determined
SIRT2	User-determined	User-determined	User-determined	User-determined
SIRT3	User-determined	User-determined	User-determined	User-determined

Note: Specific Km values for **Ac-QPKK(Ac)-AMC** with SIRT1, SIRT2, and SIRT3 are not readily available in the public domain and should be determined experimentally.

Table 2: IC50 Values of Sirtuin Inhibitors Determined with the Ac-QPKK(Ac)-AMC Assay

Inhibitor	Target Sirtuin	IC <sub>50</sub> (μΜ)
Nicotinamide	SIRT1	User-determined
Nicotinamide	SIRT2	User-determined
Nicotinamide	SIRT3	User-determined
EX-527	SIRT1	User-determined
Sirtinol	SIRT1/SIRT2	User-determined
AGK2	SIRT2	User-determined

Note: IC<sub>50</sub> values are dependent on assay conditions (e.g., substrate concentration). It is recommended to determine these values under standardized conditions.

## **III. Experimental Protocols**



This section provides a detailed methodology for performing the in vitro deacylase assay using Ac-QPKK(Ac)-AMC.

### A. Reagent Preparation

- Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl<sub>2</sub>.
  Store at 4°C.
- Ac-QPKK(Ac)-AMC Substrate Stock Solution (10 mM): Dissolve Ac-QPKK(Ac)-AMC (MW: ~740.9 g/mol ) in DMSO. Store in light-protected aliquots at -20°C.
- NAD+ Stock Solution (10 mM): Dissolve β-Nicotinamide adenine dinucleotide hydrate in Sirtuin Assay Buffer. Prepare fresh and keep on ice.
- Recombinant Sirtuin Enzymes (SIRT1, SIRT2, SIRT3): Reconstitute and dilute to the desired working concentration in Sirtuin Assay Buffer. Store at -80°C as per the manufacturer's instructions.
- Trypsin Solution (Developer): Prepare a 5 mg/mL solution of trypsin in Sirtuin Assay Buffer.
  Store in aliquots at -20°C.
- Stop Solution/Inhibitor: 50 mM Nicotinamide in Sirtuin Assay Buffer.

# B. Assay Procedure for Inhibitor Screening (96-well plate format)

- Prepare Reagent Master Mix: For each reaction, prepare a master mix containing Sirtuin Assay Buffer, NAD+ (final concentration 0.5-1 mM), and the respective sirtuin enzyme (e.g., 50-100 nM final concentration).
- Add Inhibitors: To the wells of a black, flat-bottom 96-well plate, add 2 μL of the test compounds (dissolved in DMSO) at various concentrations. For control wells, add 2 μL of DMSO.
- Add Enzyme Mix: Add 48 μL of the reagent master mix to each well containing the test compounds or DMSO.



- Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C to allow for the interaction between the enzyme and potential inhibitors.
- Initiate the Reaction: Add 50  $\mu$ L of pre-warmed **Ac-QPKK(Ac)-AMC** substrate solution (diluted in Sirtuin Assay Buffer to a final concentration at or near the Km, if known; otherwise, a concentration of 10-50  $\mu$ M can be used as a starting point) to each well to initiate the deacetylation reaction. The total reaction volume is 100  $\mu$ L.
- Deacetylation Reaction: Incubate the plate at 37°C for 60-90 minutes, protected from light.
- Develop the Signal: Add 50 μL of the Trypsin Solution to each well.
- Development Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
- Measure Fluorescence: Read the fluorescence intensity on a microplate reader with excitation at ~355 nm and emission at ~460 nm.

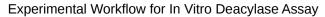
# C. Procedure for Determining Enzyme Kinetics (Km and Vmax)

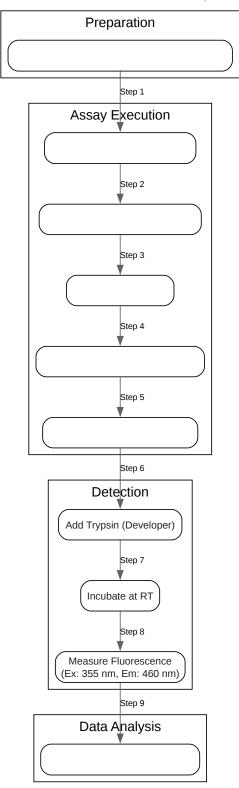
- Follow the general assay procedure as described above, but instead of adding inhibitors, vary the concentration of the Ac-QPKK(Ac)-AMC substrate across a range of concentrations (e.g., 0-200 μM).
- Keep the enzyme and NAD+ concentrations constant.
- Measure the initial reaction velocities (RFU/min) at each substrate concentration.
- Plot the initial velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

# IV. Mandatory Visualization

### A. Experimental Workflow







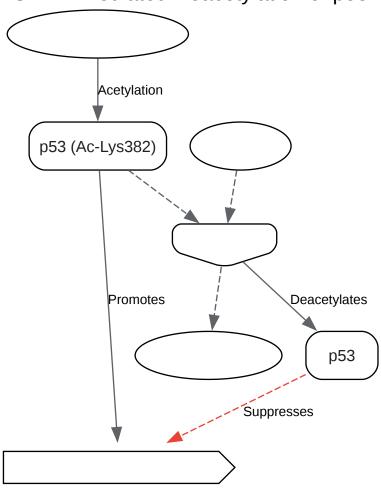
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Caption: Workflow of the in vitro deacylase assay.



## **B. Signaling Pathways**

SIRT1-Mediated Deacetylation of p53

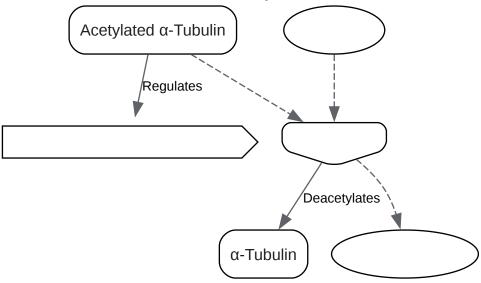


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Caption: SIRT1 deacetylates p53 at Lys382.



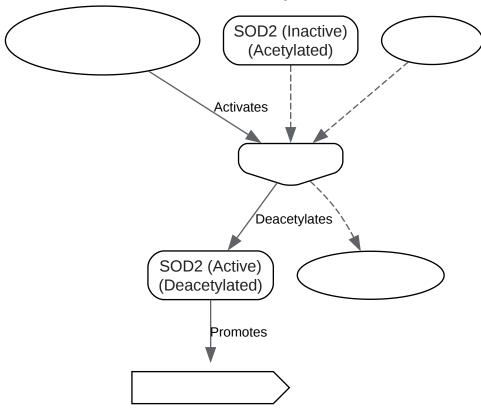
SIRT2-Mediated Deacetylation of  $\alpha$ -Tubulin



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Caption: SIRT2 deacetylates  $\alpha$ -tubulin.

SIRT3-Mediated Deacetylation of SOD2





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- 2. A homogeneous cellular histone deacetylase assay suitable for compound profiling and robotic screening PubMed [pubmed.ncbi.nlm.nih.gov]
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